7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Overview

Description

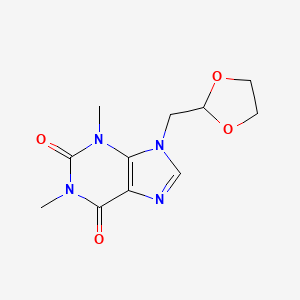

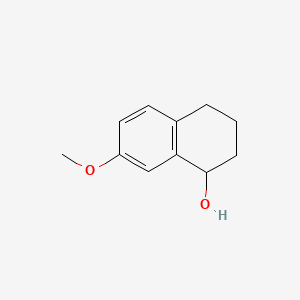

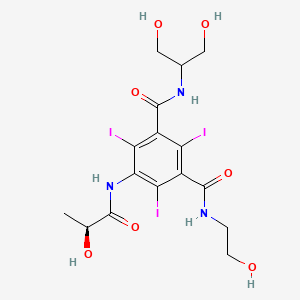

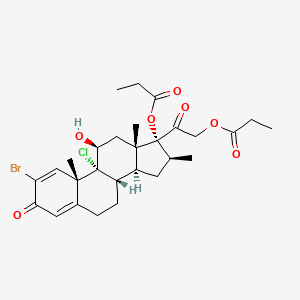

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 g/mol . The IUPAC name for this compound is 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11-12H,2-4H2,1H3 . The compound has a rotatable bond count of 1 . The compound’s complexity, as computed by PubChem, is 170 .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 29.5 Ų . It has a heavy atom count of 13 . The compound’s formal charge is 0 . The compound is covalently bonded and has a unit count of 1 .Scientific Research Applications

Stability-Indicating Methods Development

This compound has been used in the development of stability-indicating methods for the determination of Agomelatine and its degradation products . These methods are crucial in ensuring the quality and efficacy of pharmaceutical products.

Pharmaceutical Formulations Analysis

“7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” has been applied in the analysis of Agomelatine in pharmaceutical formulations . This is important in quality control and assurance in the pharmaceutical industry.

Major Depressive Disorder (MDD) Treatment Research

Research has been conducted to evaluate the clinical efficacy and safety of Agomelatine, which includes “7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” as an impurity, in improving symptoms in patients with Major Depressive Disorder (MDD) . This provides more scientific evidence for the treatment of depression.

Chronobiologic Rhythms Research

Agomelatine, which includes “7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” as an impurity, has been studied for its effects on circadian rhythm disruptions in patients with MDD . Understanding these effects can help in the development of more effective therapeutic options for patients.

properties

IUPAC Name |

7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFNEIYWSQIOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)

![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)